molecular formula C12H15NO3 B14361258 N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide CAS No. 90256-84-1

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide

Cat. No.: B14361258
CAS No.: 90256-84-1
M. Wt: 221.25 g/mol
InChI Key: KTABKWANHIFSJJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO3 It is a derivative of cyclopropanecarboxamide, where the cyclopropane ring is attached to a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 3,5-dimethoxyaniline with cyclopropanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products include 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: The major product is N-(3,5-dimethoxyphenyl)cyclopropylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)cyclopropanecarboxamide
  • N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
  • N-(3,5-dimethylphenyl)cyclopropanecarboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

90256-84-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO3/c1-15-10-5-9(6-11(7-10)16-2)13-12(14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

KTABKWANHIFSJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CC2)OC

Origin of Product

United States

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